molecular formula C19H20N4O2 B6318015 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol CAS No. 183112-84-7

2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol

Cat. No.: B6318015
CAS No.: 183112-84-7
M. Wt: 336.4 g/mol
InChI Key: NDPYRSVYRDXQRP-UHFFFAOYSA-N
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Description

2-[(2,6-Dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol is a polycyclic tertiary amine featuring a central pyridine core substituted with two pyridin-2-yl groups at the 2- and 6-positions. The 4-position of this pyridine is functionalized with a (2-hydroxyethyl)aminoethanol moiety, imparting both hydrophilic and coordination properties.

Synthesis routes for analogous pyridine-ethanolamine derivatives often involve nucleophilic substitution or condensation reactions. For instance, describes the reaction of ethanolamine with a benzoyl-substituted pyranone in ethanol under mild conditions . Similarly, highlights the use of acetic acid as a catalyst for coupling pyridinyl precursors with aminoethanol derivatives . These methods suggest that the target compound could be synthesized via analogous strategies, though its increased steric hindrance from the dipyridinyl groups may necessitate optimized reaction conditions.

Properties

IUPAC Name

2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-11-9-23(10-12-25)15-13-18(16-5-1-3-7-20-16)22-19(14-15)17-6-2-4-8-21-17/h1-8,13-14,24-25H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPYRSVYRDXQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine rings, followed by the introduction of the hydroxyethyl group. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine rings can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. In biological systems, it may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Diethanolamine (DEA)

  • Molecular Formula: C₄H₁₁NO₂
  • Molecular Weight : 105.14 g/mol
  • Key Features: DEA is a simpler ethanolamine derivative with two hydroxyethyl groups attached to a central amine. It lacks aromatic substituents, resulting in higher water solubility and lower thermal stability compared to the target compound. DEA exhibits moderate aquatic toxicity and is readily biodegradable .

2-[2-Hydroxyethyl(methyl)amino]ethanol

  • Molecular Formula: C₅H₁₃NO₂
  • Molecular Weight : 119.16 g/mol
  • Key Features : This analogue replaces one hydroxyethyl group with a methyl group, reducing hydrophilicity. demonstrates its use as a precursor in synthesizing spirocyclic compounds, highlighting its utility in complex heterocyclic frameworks .

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate

  • Molecular Formula : C₁₃H₁₂N₄O₂
  • Molecular Weight : 272.26 g/mol
  • Key Features: This pyridinyl-containing compound () shares a cyano-vinylamino group but lacks the hydroxyethyl functionality. Its synthesis involves acetic acid-mediated coupling, similar to methods applicable to the target compound .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Notable Properties
Target Compound C₁₈H₁₉N₅O₂ 337.39 Dipyridinyl, hydroxyethylamino Likely ethanol-mediated condensation High rigidity, moderate solubility
Diethanolamine (DEA) C₄H₁₁NO₂ 105.14 Dual hydroxyethylamine Industrial amine-oxide processes High solubility, biodegradable
2-[2-Hydroxyethyl(methyl)amino]ethanol C₅H₁₃NO₂ 119.16 Methyl-hydroxyethylamine Alkylation of ethanolamine Reduced hydrophilicity
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate C₁₃H₁₂N₄O₂ 272.26 Cyano-vinylamino, pyridinyl Acetic acid-catalyzed coupling UV activity, coordination potential

Key Observations :

  • Aromaticity vs. This could improve its performance in MOFs or as a ligand in catalysis.
  • Solubility : DEA’s high water solubility (due to dual -OH groups) contrasts with the target compound’s reduced solubility, attributable to aromatic hydrophobicity.
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization of pyridine rings, whereas DEA is produced via straightforward industrial processes .

Notes

Data Limitations : Direct experimental data (e.g., spectral analysis, toxicity) for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogues.

Synthesis Considerations: Steric hindrance from the dipyridinyl groups may necessitate elevated temperatures or prolonged reaction times compared to simpler ethanolamine derivatives .

Environmental Impact : The target compound’s environmental fate remains uncertain, though its aromaticity suggests slower degradation compared to DEA .

Biological Activity

2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a hydroxyethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, with a molecular weight of 336.39 g/mol. The compound features a complex arrangement of nitrogen-containing heterocycles, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Preparation of Pyridine Rings : Starting materials are often pyridine derivatives.
  • Introduction of Hydroxyethyl Group : This step may require specific reagents and conditions to ensure successful substitution.

Common solvents used in the synthesis include ethanol and methanol, with catalysts such as palladium or platinum facilitating the reactions .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. In biological systems, it may interact with various cellular targets, potentially disrupting normal cellular functions. The specific pathways involved in its antimicrobial or anticancer effects remain under investigation .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of cell death pathways and inhibition of cell proliferation .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.
Anticancer Activity In a cancer cell line study, the compound exhibited cytotoxic effects with an IC50 value of 25 µM against breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol, and how can purity be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step nucleophilic substitution or condensation reactions. For analogous pyridine derivatives, refluxing ethanol with stoichiometric reagents (e.g., 2-hydroxyethylamine derivatives) under nitrogen is common . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization from chloroform-acetone mixtures improves purity . Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.

Q. How can the electronic properties of the pyridine core influence the compound’s reactivity in coordination chemistry?

  • Methodology : The pyridine rings act as π-accepting ligands, with their electron-deficient nature enhancing metal-binding affinity. Computational tools (e.g., density functional theory) can model charge distribution and predict coordination sites . Experimentally, UV-Vis spectroscopy and cyclic voltammetry assess redox behavior, while X-ray crystallography (using software like WinGX) resolves metal-complex geometries .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyridine-aminoethanol derivatives?

  • Methodology : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). Meta-analyses of structure-activity relationships (SAR) should standardize variables like pH, temperature, and solvent (e.g., DMSO vs. aqueous buffers). Dose-response curves and toxicity controls (e.g., MTT assays) are essential to validate activity . For example, highlights dipyridamole derivatives with similar structures showing divergent biological effects due to substituent positioning.

Q. How can computational modeling predict the compound’s interaction with enzymes or receptors?

  • Methodology : Molecular docking (AutoDock, Schrödinger Suite) simulates binding affinities to target proteins. For instance, the hydroxyethyl group may form hydrogen bonds with catalytic residues. Molecular dynamics simulations (GROMACS) assess stability over time, while free-energy perturbation calculations quantify binding energies . Cross-validation with experimental IC50_{50} values from enzyme inhibition assays is critical .

Q. What experimental designs optimize the compound’s stability under physiological conditions?

  • Methodology : Stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) monitor degradation via HPLC. Protecting groups (e.g., acetyl for amines) may shield reactive sites. Kinetic studies (Arrhenius plots) predict shelf-life, while lyophilization enhances long-term storage stability .

Analytical and Structural Questions

Q. Which advanced spectroscopic techniques are most effective for characterizing this compound’s tautomeric forms?

  • Methodology : Variable-temperature NMR can detect tautomerization equilibria. IR spectroscopy identifies hydrogen-bonding patterns, while X-ray crystallography provides definitive tautomeric assignments . For dynamic systems, 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} NMR maps proton-nitrogen coupling.

Q. How do steric effects from the dipyridinyl moiety influence supramolecular assembly?

  • Methodology : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking, hydrogen-bonding networks). Small-angle X-ray scattering (SAXS) analyzes solution-phase aggregation. Computational tools (Mercury CSP) predict crystal packing efficiency .

Data-Driven Insights

  • Key Functional Groups :

    GroupRole
    Pyridine ringsMetal coordination, π-π interactions
    HydroxyethylaminoHydrogen bonding, solubility modulation
  • Synthetic Yield Optimization :

    ParameterOptimal Condition
    SolventEthanol/water (3:1)
    Temperature80°C (reflux)
    CatalystLiOH (for nucleophilic substitution)

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